Superior Epidermal Aminopeptidase Activity vs. L-Leucine Analog
Human epidermal amino acid 2-naphthylamidases demonstrate markedly higher catalytic efficiency with L-alanine 2-naphthylamide than with the commonly employed substrate L-leucine 2-naphthylamide [1]. This 2.5-fold increase in activity translates to significantly enhanced assay sensitivity and shorter incubation times when profiling epidermal aminopeptidase activity.
| Evidence Dimension | Relative enzyme activity (catalytic efficiency) |
|---|---|
| Target Compound Data | 2.5× (relative activity) |
| Comparator Or Baseline | L-leucine 2-naphthylamide (activity defined as 1×) |
| Quantified Difference | 2.5-fold higher activity |
| Conditions | Human epidermal tissue homogenate; soluble and particulate aminopeptidase fractions |
Why This Matters
This 2.5× activity advantage directly reduces assay time and improves signal-to-noise in epidermal aminopeptidase studies, making L-alanine 2-naphthylamide the analytically superior choice for this tissue type.
- [1] Studies on the soluble and membrane-bound amino acid 2-naphthylamidases in pig and human epidermis. Journal of Investigative Dermatology, 1975. Abstract: 'The amino acid 2-naphthylamidases of human epidermis were much more active (2.5 times) towards L-alanine 2-naphthylamide than towards the commonly used substrate L-leucine 2-naphthylamide.' View Source
